n-Benzyl-2,4,4-trimethylpentan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Benzyl-2,4,4-trimethylpentan-2-amine is a chemical compound with the molecular formula C15H25N. It is a rare and unique chemical that is often used in early discovery research . This compound is part of a collection of chemicals that are not commonly found in nature and are synthesized for specific research purposes.
Vorbereitungsmethoden
The synthesis of n-Benzyl-2,4,4-trimethylpentan-2-amine involves several steps. One common method is the reaction of primary amines with benzyl halides under reflux conditions. For example, the reaction of a primary amine with benzyl chloride in the presence of a base can yield this compound
Analyse Chemischer Reaktionen
n-Benzyl-2,4,4-trimethylpentan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can introduce various functional groups to the benzyl ring.
Wissenschaftliche Forschungsanwendungen
n-Benzyl-2,4,4-trimethylpentan-2-amine is primarily used in scientific research. Its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Researchers use this compound to develop new pharmaceuticals and study drug interactions.
Industry: Although not widely used in industrial applications, it can be employed in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of n-Benzyl-2,4,4-trimethylpentan-2-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
n-Benzyl-2,4,4-trimethylpentan-2-amine can be compared to other similar compounds, such as:
N-benzyl-2,4,6-triphenylpyridinium perchlorate: Used in similar synthetic applications.
4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline: Another hindered amine used in organic synthesis.
2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine: Used in medicinal chemistry for the preparation of drug candidates.
These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the unique properties of this compound.
Eigenschaften
CAS-Nummer |
3598-75-2 |
---|---|
Molekularformel |
C15H25N |
Molekulargewicht |
219.37 g/mol |
IUPAC-Name |
N-benzyl-2,4,4-trimethylpentan-2-amine |
InChI |
InChI=1S/C15H25N/c1-14(2,3)12-15(4,5)16-11-13-9-7-6-8-10-13/h6-10,16H,11-12H2,1-5H3 |
InChI-Schlüssel |
SRNCZQHDQZRJHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.